hemoglobin F-Oakland
CAS No.: 112444-77-6
Cat. No.: VC0218553
Molecular Formula: C11H16N2O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112444-77-6 |
|---|---|
| Molecular Formula | C11H16N2O |
| Molecular Weight | 0 |
Introduction
Structural Characteristics
Hb F-Oakland is characterized by a point mutation in the gamma globin chain. The specific amino acid change occurs at position 26 of the gamma chain, corresponding to the B8 helical segment in the three-dimensional structure of the protein. This mutation involves the substitution of a negatively charged glutamic acid residue with a positively charged lysine residue .
The B8 position is significant in hemoglobin structure, as it resides in one of the right-handed α-helical segments that form approximately 75% of the globin chain structure . The specific location of this mutation may influence the protein's folding, stability, and functional properties. The helical segments in globin chains are crucial for maintaining the protein's tertiary structure and facilitating appropriate interactions with heme groups and other structural elements .
Biochemical Properties
Electrophoretic and Chromatographic Behavior
Hemoglobin F-Oakland demonstrates distinctive electrophoretic properties that allow its identification and differentiation from other hemoglobin variants. The following table summarizes its key biochemical characteristics:
| Property | Characteristic |
|---|---|
| Electrophoresis | Hb F-Oakland moves slightly slower than Hb C at alkaline pH |
| IEF | Not reported |
| Chromatography | Elutes from a cation exchange HPLC column behind Hb A |
| Chain Separation | Gγ X = 32.1%; Gγ = 40.4%; Aγ = 27.5% |
Table 1: Biochemical properties of Hemoglobin F-Oakland
Structural Analysis
Structural studies of Hb F-Oakland have involved digestion of the gamma X chain with trypsin, followed by separation of the resulting peptides using reversed-phase high-performance liquid chromatography (HPLC) and amino acid analysis . This approach allows for the precise identification of the mutation and confirmation of the altered amino acid sequence.
Detection and Analysis Methods
Several techniques have been employed to identify and characterize Hemoglobin F-Oakland:
Electrophoresis
Electrophoresis at alkaline pH differentiates Hb F-Oakland from other hemoglobin variants based on its distinctive migration pattern, moving slightly slower than Hb C .
High-Performance Liquid Chromatography (HPLC)
Cation exchange HPLC has been used to separate Hb F-Oakland, which elutes behind Hb A . This chromatographic technique provides another method for identifying this variant.
Structural Studies
More detailed characterization involves trypsin digestion of the isolated gamma chain, followed by peptide separation using reversed-phase HPLC and amino acid analysis . These techniques allow for confirmation of the specific amino acid substitution.
Case Studies
The initial discovery of Hemoglobin F-Oakland was reported in a newborn of Chinese-Black descent, in whom the variant constituted approximately 32% of total hemoglobin . This finding was published by Kleman, Lubin, Wilson, Kutlar, Webber, and Huisman in 1987 in the journal Hemoglobin (volume 11, page 181) .
Comparison with Other Hb F Variants
Hemoglobin F-Oakland is one of several documented variants of fetal hemoglobin. Other variants mentioned in the literature include F-Onoda, F-Pendergrass, F-Poole, and F-Pordenone . Each of these variants involves different mutations in the gamma globin chains, resulting in distinct structural and functional properties.
Understanding the differences between these variants provides valuable insights into structure-function relationships in hemoglobin molecules and the effects of specific amino acid substitutions on protein behavior.
Research Implications
Fetal Hemoglobin Reactivation Strategies
Research on hemoglobin variants like F-Oakland contributes to our understanding of fetal hemoglobin regulation and strategies for its reactivation in adults. Recent genome-wide association studies have identified several key regulators of fetal-to-adult hemoglobin switching, including BCL11A, HBS1L-MYB, and various elements in the HBB locus .
Therapeutic approaches targeting these regulators, such as suppression of BCL11A or modifying its binding motif in the HBG1/2 promoters using genome editing, have emerged as potential curative strategies for sickle cell disease and β-thalassemia .
Genetic Regulation of Fetal Hemoglobin
Global studies have identified 178 conditionally independent genome-wide significant or suggestive variants across 14 genomic windows that impact HbF levels . These findings have led to the discovery of new regulatory factors like BACH2 that influence hemoglobin switching . Understanding how specific mutations like those in Hb F-Oakland affect gamma globin expression could provide additional insights into these regulatory mechanisms.
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